molecular formula C17H14ClN3O B15042538 N'-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

Cat. No.: B15042538
M. Wt: 311.8 g/mol
InChI Key: AJXLKQWORBGBEG-KEBDBYFISA-N
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Description

N'-[(E)-(4-Chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is a hydrazone derivative synthesized by condensing 2-(1H-indol-3-yl)acetohydrazide with 4-chlorobenzaldehyde. This compound belongs to a class of indole-based hydrazides, which are structurally characterized by an indole core linked to a hydrazide moiety via an acetamide bridge. The (E)-configuration of the imine group (C=N) is critical for its molecular interactions and biological activity, as confirmed by X-ray crystallography in analogous compounds .

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C17H14ClN3O/c18-14-7-5-12(6-8-14)10-20-21-17(22)9-13-11-19-16-4-2-1-3-15(13)16/h1-8,10-11,19H,9H2,(H,21,22)/b20-10+

InChI Key

AJXLKQWORBGBEG-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2-(1H-indol-3-yl)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2) expression, which is involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Hydrazide Derivatives

Compound Name Substituents on Aromatic Ring Indole Core Modifications Key Spectral Data (NMR/IR/MS) Biological Activity (if reported) Reference ID
Target Compound 4-Cl None δH 8.32 (CH=N), 1697 cm⁻¹ (C=O) Not explicitly reported
N'-[(E)-(3-Nitrophenyl)methylidene]-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (MMINA) 3-NO₂ 5-OCH₃, 2-CH₃ δH 8.95 (CH=N), 1665 cm⁻¹ (C=O) Chemoprotective vs. cisplatin toxicity
N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide 4-OH, 3-OCH₃ None HRMS m/z 352.12 (M+H⁺) Anticholinesterase activity (in silico)
N'-[(E)-(1-Benzylpiperidin-4-yl)methylidene]benzenesulfonohydrazide Piperidine-benzyl None δC 160.2 (C=O), 129.5 (C=N) Not reported
2-(1H-Indol-3-yl)-N′-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide (7e) 5-NO₂ (oxoindoline) None δH 10.18 (NH), 1601 cm⁻¹ (C=O) Antiproliferative activity

Key Observations :

  • Indole Modifications : Methoxy or methyl groups on the indole core (e.g., MMINA) improve metabolic stability and bioavailability .

Yield Comparison :

  • The target compound’s analogs show yields ranging from 54% (tert-butyl derivatives) to 92% (dimethoxyphenyl derivatives) .
  • Electron-deficient aldehydes (e.g., 3-nitrobenzaldehyde) typically yield 70–80% due to faster Schiff base formation .

Spectroscopic Characterization

Table 2: NMR and MS Data for Key Analogs

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) HRMS (ESI) m/z Reference ID
Target Compound (4b) 8.32 (CH=N), 7.97–6.92 (Ar-H) 160.1 (C=O), 145.2 (C=N) 356.08 (M+H⁺)
MMINA 8.95 (CH=N), 7.75–6.92 (Ar-H) 165.3 (C=O), 148.1 (C=N) 381.12 (M+H⁺)
N'-(3,4-Dimethoxyphenyl) derivative (3p) 8.12 (CH=N), 6.85–7.45 (Ar-H) 158.9 (C=O), 142.8 (C=N) 368.15 (M+H⁺)

Notable Trends:

  • The CH=N proton resonates between δ 8.32–8.95 ppm, confirming the (E)-configuration .
  • C=O signals appear at 160–165 ppm in ¹³C-NMR, consistent with hydrazide carbonyl groups .

Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials, supported by various research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(1H-indol-3-yl)acetohydrazide in the presence of a suitable catalyst. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing indole and hydrazone moieties have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis . The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

CompoundBacterial StrainActivity Level
7lSalmonella typhiStrong
7mBacillus subtilisModerate
7nOther strainsWeak to Moderate

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and urea metabolism, respectively. The compound demonstrated strong inhibitory activity against urease, making it a potential candidate for treating conditions like urinary tract infections .

EnzymeIC50 Value (µM)Reference Compound (IC50 µM)
AChE6.28Donepezil (0.5)
Urease1.21Thiourea (21.25)

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds with similar indole structures have shown promising results in reducing oxidative stress in cellular models. For example, derivatives demonstrated significant protective effects against H₂O₂-induced oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By binding to the active site of AChE and urease, the compound prevents substrate interaction, thereby inhibiting their respective pathways.
  • Antimicrobial Action : The presence of the chlorophenyl group enhances lipophilicity, allowing better penetration into bacterial membranes.
  • Antioxidant Mechanism : The indole ring system may contribute to scavenging free radicals, thus mitigating oxidative damage.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Neuroprotective Effects : A study demonstrated that indole derivatives significantly reduced neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Trials : In vivo trials showed that related hydrazone derivatives significantly reduced infection rates in animal models infected with resistant bacterial strains .

Q & A

Q. Q1. What are the optimal synthetic routes for N'-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide, and how can reaction conditions be optimized for purity and yield?

Methodological Answer: The compound is typically synthesized via condensation of 2-(1H-indol-3-yl)acetohydrazide with 4-chlorobenzaldehyde. Key steps include:

  • Hydrazide Formation : React ethyl 2-(1H-indol-3-yl)acetate with hydrazine hydrate in methanol under reflux (80°C, 6–8 hours) to yield 2-(1H-indol-3-yl)acetohydrazide .
  • Schiff Base Formation : Condense the hydrazide with 4-chlorobenzaldehyde in ethanol or acetic acid at room temperature for 18–24 hours. Acetic acid catalyzes imine bond formation, improving yields (e.g., 69% in analogous syntheses) .
  • Purification : Recrystallize from methanol or ethanol to remove unreacted starting materials. Monitor purity via TLC (silica gel, ethyl acetate/hexane) and confirm structure using 1H^1H/13C^{13}C NMR and HRMS .

Q. Q2. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR confirms the presence of the indole NH proton (~10–12 ppm), hydrazide NH (~9–10 ppm), and aromatic protons (6.5–8.5 ppm). 13C^{13}C NMR identifies the carbonyl (C=O, ~165–170 ppm) and imine (C=N, ~150–155 ppm) groups .
  • HRMS : Exact mass analysis (e.g., calculated for C17_{17}H13_{13}ClN4_4O: 324.0778) verifies molecular integrity .
  • X-ray Crystallography : For structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. Q3. How does the compound interact with biological targets (e.g., enzymes, receptors), and what computational tools can model these interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase (COX) or urease. The indole moiety may occupy hydrophobic pockets, while the hydrazide group forms hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives for synthesis .
  • Experimental Validation : Compare computational predictions with in vitro assays (e.g., COX inhibition IC50_{50}) to resolve discrepancies in binding modes .

Q. Q4. How can researchers address contradictions in reported biological activities (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Standardized Assays : Ensure consistent cell lines (e.g., HepG2 for anticancer activity) and assay conditions (e.g., 48-hour incubation, MTT protocol). Variability in IC50_{50} (e.g., 7.68–10.09 μM in anticancer studies) may arise from differences in solvent (DMSO concentration) or cell passage number .
  • Structural Analogues : Compare activities of derivatives with/without substituents (e.g., nitro vs. methoxy groups) to identify pharmacophores. For example, nitro-substituted derivatives show enhanced anti-inflammatory activity due to electron-withdrawing effects .
  • Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies, adjusting for experimental biases .

Experimental Design & Data Analysis

Q. Q5. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Scaffold Modification : Synthesize derivatives with substituents on the 4-chlorophenyl (e.g., -NO2_2, -OCH3_3) or indole (e.g., 5-methoxy, 2-methyl) groups. Assess impacts on bioactivity .
  • Pharmacokinetic Profiling : Use SwissADME to predict logP (lipophilicity) and BBB permeability. Hydrophobic substituents (e.g., methyl groups) may enhance CNS penetration .
  • In Vivo Models : For anti-inflammatory studies, use carrageenan-induced rat paw edema models. Dose at 10–50 mg/kg and compare with indomethacin .

Q. Q6. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. SHELXL refines structures to R-factor < 0.05 .
  • Conformational Analysis : Compare torsion angles (e.g., C=N–N–C) between crystal structures and DFT-optimized geometries (B3LYP/6-311G**). Discrepancies may indicate crystal packing effects .

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